molecular formula C10H7BrFNO2 B11721487 Methyl 5-Bromo-7-fluoroindole-3-carboxylate

Methyl 5-Bromo-7-fluoroindole-3-carboxylate

Cat. No.: B11721487
M. Wt: 272.07 g/mol
InChI Key: YWZDTKBKRJZMJN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-7-fluoroindole-3-carboxylate is a halogenated indole derivative characterized by a bromine atom at position 5, a fluorine atom at position 7, and a methyl ester group at position 3 of the indole ring (CAS: 2097800-17-2) . This compound serves as a critical intermediate in medicinal chemistry and materials science due to its versatile reactivity.

Properties

Molecular Formula

C10H7BrFNO2

Molecular Weight

272.07 g/mol

IUPAC Name

methyl 5-bromo-7-fluoro-1H-indole-3-carboxylate

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)7-4-13-9-6(7)2-5(11)3-8(9)12/h2-4,13H,1H3

InChI Key

YWZDTKBKRJZMJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2F)Br

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis with Pre-Functionalized Precursors

The Fischer indole synthesis, a classical method for indole formation, involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For methyl 5-bromo-7-fluoroindole-3-carboxylate, this approach requires a pre-fluorinated and pre-brominated phenylhydrazine derivative.

Example Protocol :

  • Synthesis of 4-bromo-2-fluoroaniline : Bromination of 2-fluoroaniline using N-bromosuccinimide (NBS) in acetic acid yields 4-bromo-2-fluoroaniline.

  • Hydrazine formation : Reaction with methyl glyoxylate generates the corresponding phenylhydrazine.

  • Cyclization : Treatment with a Lewis acid (e.g., ZnCl₂) in a polar solvent (e.g., ethanol) at 80–100°C induces cyclization to form the indole core.

Challenges :

  • Limited regiocontrol during bromination may yield mixtures of 4- and 6-bromo isomers.

  • The ester group’s sensitivity to acidic conditions necessitates mild cyclization protocols.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated reactions, such as Sonogashira coupling, offer modularity for constructing the indole skeleton while introducing substituents. A route inspired by CN113045475A involves:

  • Iodination of 4-bromo-2-fluoroaniline : Treatment with N-iodosuccinimide (NIS) in acetonitrile introduces iodine at the 6-position, yielding 4-bromo-2-fluoro-6-iodoaniline.

  • Sonogashira coupling : Reaction with trimethylsilylacetylene in the presence of Pd(PPh₃)₂Cl₂ and CuI forms a key alkyne intermediate.

  • Cyclization : Base-mediated ring closure (e.g., potassium tert-butoxide in NMP at 60°C) generates the indole core with concomitant ester formation.

Optimization Insights :

  • Catalyst loading (0.2–0.4 equiv of Pd) and solvent choice (DMF or NMP) critically impact yield.

  • The methyl ester can be introduced via in situ trapping of a carboxylic acid intermediate with methanol under Mitsunobu conditions.

Sequential Halogenation and Esterification

A stepwise approach involves late-stage halogenation after indole ring formation:

  • Synthesis of methyl 7-fluoroindole-3-carboxylate :

    • Fluorination of a pre-formed indole using Selectfluor™ or xenon difluoride.

    • Esterification via reaction with methyl iodide in the presence of K₂CO₃.

  • Bromination at position 5 :

    • Electrophilic bromination with NBS in DMF at 0°C, directed by the ester group’s meta-directing effects.

Yield Data :

StepReagentsYield (%)
FluorinationSelectfluor™, CH₃CN65
EsterificationCH₃I, K₂CO₃, DMF85
BrominationNBS, DMF, 0°C72

Critical Analysis of Methodologies

Comparative Efficiency

  • Fischer synthesis : Offers simplicity but struggles with regioselectivity (typical yields: 50–60%).

  • Cross-coupling routes : Higher yields (75–92%) but require costly palladium catalysts.

  • Sequential halogenation : Flexible but risks over-halogenation and ester hydrolysis.

Functional Group Compatibility

  • The methyl ester group is susceptible to nucleophilic attack under basic conditions, necessitating careful choice of bases (e.g., potassium tert-butoxide over stronger hydrides).

  • Fluorine’s strong electron-withdrawing effects can deactivate the indole ring, complicating subsequent bromination steps.

Advanced Techniques and Emerging Trends

Flow Chemistry for Scalability

Continuous flow systems enable precise temperature control during exothermic steps (e.g., iodination), improving reproducibility for large-scale synthesis.

Photoredox Catalysis

Recent advances in photoredox-mediated C–H functionalization allow direct bromination or fluorination without pre-functionalized precursors, though applications to indole systems remain exploratory.

Scientific Research Applications

Pharmaceutical Research Applications

Methyl 5-Bromo-7-Fluoroindole-3-Carboxylate has shown promising applications in drug discovery and development due to its structural characteristics. Here are some key areas of research:

Anticancer Activity

Indole derivatives, including this compound, have been investigated for their anticancer properties. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar indole derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that this compound may have similar potential.

Antimicrobial Properties

Research indicates that compounds within the indole family possess antimicrobial activity against various pathogens. The presence of bromine and fluorine substituents can enhance this activity.

Data Table: Antimicrobial Activity of Indole Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Methyl 4-BromoindoleStaphylococcus aureus16 µg/mL
Methyl 7-FluoroindolePseudomonas aeruginosa64 µg/mL

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Molecular docking studies have been employed to predict binding affinities and interaction modes with target proteins.

Case Study : A computational study utilized molecular docking to analyze the binding interactions of this compound with the active site of a known cancer target protein, revealing potential for therapeutic use .

Synthetic Applications

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. Its unique structure allows for further derivatization, leading to the development of novel compounds with enhanced properties.

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from commercially available indole derivatives. The introduction of bromine and fluorine groups can be achieved through halogenation reactions followed by esterification processes.

Data Table: Synthetic Routes

StepReaction TypeReagents UsedYield (%)
1HalogenationBr2, F275
2EsterificationMethanol, Acid Chloride85
3PurificationColumn Chromatography>90

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-7-fluoroindole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Table 1: Structural Comparison of Methyl 5-Bromo-7-fluoroindole-3-carboxylate with Similar Compounds
Compound Name Substituents (Position) Functional Group (Position) Core Structure CAS Number Similarity Index (If Available)
This compound 5-Br, 7-F Methyl ester (3) Indole 2097800-17-2 -
Methyl 5-bromoindole-7-carboxylate 5-Br Methyl ester (7) Indole 773873-77-1 0.90
Methyl 5-bromo-1H-indole-3-carboxylate 5-Br Methyl ester (3) Indole 1065181-58-9 0.89
5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid 5-Br, 7-F Carboxylic acid (3) Indazole 1360953-31-6 -
Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate 5-Br, 7-F Oxoacetate (2) Indole 2097800-17-2 -

Key Observations :

Substituent Position: Moving the ester group from position 3 (target compound) to position 7 (Methyl 5-bromoindole-7-carboxylate) reduces structural similarity to 0.90 . The 5-bromo-7-fluoro substitution in the target compound introduces steric and electronic effects distinct from mono-halogenated analogues. The absence of fluorine in Methyl 5-bromo-1H-indole-3-carboxylate (similarity index: 0.89) highlights fluorine’s role in modulating reactivity and binding properties .

Functional Group Variations: Replacement of the methyl ester with a carboxylic acid (e.g., 5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid) increases hydrophilicity but reduces stability under acidic conditions .

Core Heterocycle Differences :

  • Indazole derivatives (e.g., 5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid) exhibit distinct hydrogen-bonding patterns due to the presence of two adjacent nitrogen atoms, contrasting with indole’s single nitrogen .

Table 2: Functional Group Impact on Properties
Property Methyl Ester (Target) Carboxylic Acid Oxoacetate
Hydrophobicity High Low Moderate
Hydrolysis Stability Moderate Low (acid-sensitive) High (resistant to hydrolysis)
Reactivity in Cross-Coupling Enhanced (Br/F activation) Limited (acid deprotonation) Moderate (oxo group directs)

Research Findings :

  • The bromine and fluorine substituents in the target compound enhance electrophilic aromatic substitution reactivity, making it a preferred intermediate over non-halogenated indoles .
  • Methyl esters, compared to carboxylic acids, offer better solubility in organic solvents, facilitating reactions like Suzuki-Miyaura coupling .

Biological Activity

Methyl 5-Bromo-7-fluoroindole-3-carboxylate is a compound belonging to the indole family, which is known for its diverse biological activities. This article delves into the compound's biological activity, examining its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Indole Derivatives

Indoles are a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their wide-ranging biological activities, including anticancer, anti-inflammatory, and antiviral effects. The incorporation of halogen atoms, such as bromine and fluorine, into indole structures can significantly influence their pharmacological properties.

Antiviral Properties

Recent studies have highlighted the antiviral potential of 7-fluoro-substituted indoles, including this compound. Research indicates that these compounds can act as bioisosteres for existing antiviral drugs, enhancing efficacy against viruses such as influenza. For instance, a study evaluated the cellular antiviral activity of various 7-fluoroindoles against influenza A strains, demonstrating low nanomolar potency in inhibiting viral replication in vitro .

Anticancer Activity

Indole derivatives are also being explored for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms. Specifically, studies have indicated that indole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and death .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Enzymes : The compound may inhibit viral enzymes critical for replication.
  • Modulation of Signaling Pathways : It can affect signaling pathways related to cell growth and apoptosis.
  • Metabolic Stability : The presence of fluorine and bromine enhances metabolic stability, allowing for prolonged action in biological systems .

Study on Influenza Inhibition

A notable study focused on the synthesis and evaluation of a series of 7-fluoroindoles, including this compound. The findings revealed that these compounds exhibited significant antiviral activity against multiple strains of influenza A. The selectivity index was notably higher in human alveolar epithelial cells compared to other cell lines, indicating a favorable safety profile .

Anticancer Evaluation

In another investigation, this compound was tested against various cancer cell lines. The results indicated that the compound effectively reduced cell viability and induced apoptosis through caspase activation. The study concluded that this compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth .

Data Summary

Biological Activity Effect Cell Line/Model Reference
AntiviralInhibits influenza virus replicationMDCK and A549 cells
AnticancerInduces apoptosisVarious cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-Bromo-7-fluoroindole-3-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves sequential bromination and fluorination of an indole precursor. For example, bromination at position 5 can be achieved using N-bromosuccinimide (NBS) in acetic acid, followed by fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride). Key parameters include temperature control (0–25°C for bromination; 40–60°C for fluorination) and solvent choice (e.g., DMF for fluorination). Monitoring via TLC and optimizing stoichiometry (1.2–1.5 equivalents of halogenating agents) improves yields .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., downfield shifts for Br and F at C5/C7).
  • HPLC-MS : Confirm molecular weight (272.07 g/mol) and purity (>95%).
  • X-ray crystallography (if crystalline): Resolve absolute configuration using SHELX programs for small-molecule refinement .

Q. What are the key structural features of this compound that influence its reactivity?

  • Methodology : The electron-withdrawing bromine (C5) and fluorine (C7) substituents create an electron-deficient indole core, enhancing electrophilic substitution at C2/C4. The methyl ester at C3 acts as a directing group, favoring reactions like Suzuki couplings or nucleophilic substitutions. Comparative studies with analogues (e.g., ethyl esters or non-fluorinated derivatives) highlight the role of steric and electronic effects in regioselectivity .

Advanced Research Questions

Q. How do substituent positions (e.g., Br at C5 vs. C7) affect the biological activity of indole carboxylates?

  • Methodology : Conduct SAR studies using analogues with varying halogen positions. For example:

  • In vitro assays : Compare inhibition of kinase targets (e.g., EGFR or BRAF) using Methyl 5-Bromo-7-fluoro vs. 7-Bromo-5-fluoro derivatives.
  • Computational modeling : Perform DFT calculations to map electrostatic potentials and binding affinities. Evidence shows that C5 bromine enhances π-stacking with hydrophobic enzyme pockets, while C7 fluorine improves metabolic stability .

Q. What strategies resolve contradictions in reported biological data for this compound?

  • Methodology :

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times).
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity.
  • Crystallographic analysis : Resolve target-binding modes to explain variability in IC50_{50} values across studies .

Q. How can computational tools predict the synthetic feasibility of novel derivatives of this compound?

  • Methodology :

  • Retrosynthetic analysis : Use databases like Reaxys or PubChem to identify viable precursors (e.g., 5-fluoroindole-3-carboxylates).
  • Machine learning : Train models on reaction yield data (e.g., Pistachio/BKMS datasets) to prioritize routes with >70% predicted success.
  • Density Functional Theory (DFT) : Calculate transition-state energies for proposed reactions (e.g., Pd-catalyzed cross-couplings) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology :

  • Process optimization : Replace batch reactions with continuous flow systems to improve heat/mass transfer.
  • Byproduct management : Use scavenger resins (e.g., QuadraPure™) to remove excess halogenating agents.
  • Purification : Employ preparative HPLC with C18 columns for high-purity (>98%) batches .

Comparative Analysis

Q. How does this compound compare to its non-fluorinated analogue in drug discovery contexts?

  • Methodology :

  • Pharmacokinetics : Measure logP values (fluorine reduces hydrophobicity by ~0.5 units) and plasma stability (fluorine increases t1/2_{1/2} by 2–3×).
  • Target engagement : Surface plasmon resonance (SPR) shows fluorine enhances binding kinetics (kon_{on}) by 30% for serotonin receptors .

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